molecular formula C26H28N4O4S B2487286 N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111997-74-0

N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2487286
CAS No.: 1111997-74-0
M. Wt: 492.59
InChI Key: KFCWLMURUKNHIJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c1-16(2)30-25(32)24-23(19(14-29(24)3)17-9-7-6-8-10-17)28-26(30)35-15-22(31)27-20-13-18(33-4)11-12-21(20)34-5/h6-14,16H,15H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCWLMURUKNHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C23H21N3O4S\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}

It possesses a molecular weight of approximately 467.6 g/mol. The structural features include a dimethoxyphenyl group and a pyrrolo[3,2-d]pyrimidine moiety, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidine derivatives function as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate key signaling pathways involved in cell growth and apoptosis, potentially leading to enhanced anticancer effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

StudyFindings
Queener et al. (2022)Identified the compound as a potent inhibitor of DHFR with significant cytotoxicity against various cancer cell lines .
Walid Fayad (2019)Reported the discovery of novel anticancer compounds through drug library screening that included similar structures .

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histopathological analyses confirmed decreased tumor cell proliferation and increased apoptosis in treated tissues.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit promising antimicrobial properties.

Antibacterial Activity:
In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide shows significant activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Salmonella typhiEffective
Bacillus subtilisEffective

The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Preliminary studies suggest several mechanisms through which it may exert its effects:

Mechanisms of Action:

  • Inhibition of Enzymatic Activity: The compound may inhibit kinases involved in critical signaling pathways.
  • Disruption of Cellular Processes: It can interfere with DNA replication and repair mechanisms in cancer cells.
  • Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in malignant cells.

Case Studies:
Several studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives similar to this compound:

Study Focus Findings
Antibacterial ActivityEnhanced potency with structural modifications .
Anticancer EvaluationInhibition of cell growth across various cancer cell lines .

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